molecular formula C9H7N3O B1312456 Quinoxaline-6-carboxamide CAS No. 457882-95-0

Quinoxaline-6-carboxamide

Cat. No.: B1312456
CAS No.: 457882-95-0
M. Wt: 173.17 g/mol
InChI Key: PPPQPLAZICCCNM-UHFFFAOYSA-N
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Description

Quinoxaline-6-carboxamide (CAS 457882-95-0) is an organic compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It is built around the quinoxaline heterocycle, a nitrogen-containing scaffold formed by the fusion of a benzene ring with a pyrazine ring . This structure is a recognized bioisostere of quinoline and naphthalene, making it a highly valuable template in medicinal chemistry and drug discovery for developing new bioactive molecules . The quinoxaline core, and by extension this compound, is a key pharmacophore investigated for a wide spectrum of biological activities. Research highlights its significant role in the development of antiviral agents . Quinoxaline derivatives are the subject of intense study as cost-effective therapies against various viruses, with research targeting families such as Herpesviridae , Flaviviridae (including HCV), and Retroviridae (including HIV) . The carboxamide functional group at the 6-position is a critical feature that can be utilized to synthesize more complex derivatives with enhanced biological properties . Furthermore, this compound serves as a crucial precursor in the synthesis of novel anticancer agents . Derivatives such as indeno[1,2-b]quinoxaline-6-carboxamides have demonstrated potent antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and liver (Huh-7) cancers . These compounds can act through multiple mechanisms, including the induction of apoptosis by activating caspase-3 and -7, and by inhibiting topoisomerase I and II activity . Similarly, 1,3-diphenylthis compound derivatives have been designed and shown promising cytotoxic effects and apoptosis induction in cancer cells . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQPLAZICCCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459749
Record name Quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457882-95-0
Record name Quinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoxaline-6-carboxamide can be synthesized through various methodsThe reaction typically occurs under mild conditions, often using a catalyst such as zinc triflate in acetonitrile at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-6-carboxylic acid, quinoxaline-6-amine, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Quinoxaline-6-carboxamide derivatives have been investigated for their potential therapeutic applications across various diseases:

  • Anticancer Activity : A study synthesized N-substituted quinoxaline derivatives and evaluated their cytotoxicity against liver cancer cell lines (HepG2 and HuH7). The compound exhibited potent antiproliferative activity with an IC50 of 0.126 µM against HeLa cells.
  • Antimicrobial Properties : Recent investigations revealed that quinoxaline derivatives demonstrated excellent antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural modifications in enhancing efficacy.
  • Antiviral Activity : Quinoxaline derivatives have shown promise as antiviral agents against respiratory pathogens, including potential inhibitors of influenza and coronaviruses .

Biochemical Mechanisms

This compound interacts with various biological targets, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA topoisomerase, affecting DNA replication and repair mechanisms.
  • Cellular Effects : It induces apoptosis in cancer cells by modulating signaling pathways and gene expression related to cell survival.

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial settings:

  • Dyes and Fluorescent Materials : The compound serves as a building block for synthesizing dyes and fluorescent materials used in optoelectronic devices.

Anticancer Activity

A series of novel quinoxaline derivatives were synthesized and evaluated for anticancer activity. For instance, compound 13d showed significant cytotoxic effects against liver cancer cell lines, indicating the potential for developing effective cancer therapies.

Antimicrobial Evaluation

Research on quinoxaline derivatives demonstrated strong antibacterial activity against multiple strains, including E. coli and S. aureus. Structural modifications were crucial for enhancing these properties, showcasing the compound's adaptability in drug design.

HDAC Inhibition

Recent studies designed quinoxaline derivatives as histone deacetylase inhibitors, which showed promising results against liver cancer cells. This suggests that these compounds could serve as therapeutic agents targeting epigenetic regulators in cancer treatment.

Mechanism of Action

The mechanism of action of quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets can vary depending on the specific derivative and the biological context .

Comparison with Similar Compounds

Quinoxaline-2-Carboxamide

  • Structural Difference : The carboxamide group is at the 2nd position instead of the 6th.
  • Applications : Primarily used in material science, such as photovoltaic cell development, rather than therapeutics .

Pyrido[1,2,3-de]quinoxaline-6-Carboxamide

  • Structural Difference: Incorporates a pyridine ring fused to the quinoxaline core.
  • Biological Activity: Shows selective inhibition of human cytomegalovirus polymerase (IC50 < 1 µM), outperforming simpler quinoxaline carboxamides in antiviral efficacy .
  • Applications : Investigated as a lead compound for antiviral drug development.

Indolo[1,2-a]this compound Derivatives

  • Structural Difference: An indole ring is fused to the quinoxaline scaffold.
  • However, their antibacterial activity is less pronounced than non-fused quinoxaline carboxamides .
  • Synthesis : Prepared via Cu-catalyzed Ugi reactions, yielding 71–77% efficiency .

This compound Derivatives with Substituted Side Chains

Modifications at the carboxamide nitrogen significantly alter activity:

Compound Name Substituent Biological Activity Reference
N-Benzyl-2,3-bis(4-methylphenyl) Bulky aryl groups Enhanced lipophilicity; potential kinase inhibition
N-[3-(Morpholin-4-yl)propyl] Morpholine moiety Improved solubility; tested against HCV NS5B polymerase
N-(Thiophen-2-yl)methyl Thiophene group Antifungal activity against rice sheath blight

Key Findings :

  • Bulky substituents (e.g., 4-methylphenyl) enhance binding to hydrophobic enzyme pockets .
  • Polar groups (e.g., morpholine) improve water solubility, critical for oral bioavailability .

Antibacterial Activity

  • This compound (5a-5p derivatives): Active against Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values ranging from 8–64 µg/mL .
  • Pyrazine-1-Carboxylic Acid Derivatives : Exhibit broader-spectrum antifungal activity (e.g., rice sheath blight) but weaker antibacterial effects .

Antiviral Activity

  • Pyrido[1,2,3-de]this compound: Targets viral polymerases (IC50 < 1 µM) .
  • This compound: No direct antiviral data reported; activity relies on structural hybridization (e.g., indoloquinoxaline fusion) .

Physicochemical Properties

Property This compound Quinoxaline-2-Carboxamide Indolothis compound
Molecular Weight (g/mol) 158.2–300.4 158.2 304.1–344.2
LogP 1.5–3.8 1.2 3.0–4.5
Solubility (mg/mL) 0.1–5.0 10–20 <0.1

Notes:

  • Higher LogP in indoloquinoxaline derivatives correlates with increased membrane permeability but reduced solubility .
  • Quinoxaline-2-carboxamide derivatives are more water-soluble, favoring formulation .

Biological Activity

Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives are known for their extensive pharmacological activities, including antibacterial , antifungal , antiviral , anticancer , and neuropharmacological effects . The quinoxaline nucleus, characterized by a fused benzene and pyrazine ring, serves as a versatile scaffold for drug development. This compound specifically exhibits notable activities against various pathogens and cancer cells, making it a compound of interest in therapeutic research .

Target Interactions

This compound interacts with several biological targets, leading to various therapeutic effects:

  • Antimicrobial Activity : The compound has shown significant inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus fumigatus .
  • Anticancer Mechanisms : It induces apoptosis in cancer cells by modulating cell signaling pathways and altering gene expression related to cell survival. For instance, it has been demonstrated to inhibit DNA topoisomerase activity, crucial for DNA replication and repair .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntibacterialEffective against multiple bacterial strains, with variations in potency based on structural modifications.
AntifungalInhibits growth of fungi such as Aspergillus fumigatus.
AnticancerInduces apoptosis in various cancer cell lines (e.g., HepG2, HCT116) with IC50 values ranging from 1.53 to 18.70 µM .
Anti-inflammatoryPotential agonist activity towards cannabinoid receptors suggests anti-inflammatory properties .
AntiviralSome derivatives have shown efficacy against viral pathogens, indicating broad-spectrum antiviral potential .

Structure-Activity Relationship (SAR)

The SAR studies of quinoxaline derivatives reveal that modifications at specific positions on the quinoxaline ring significantly influence their biological activity:

  • Carboxamide Group : The presence of the carboxamide group at the 6th position is crucial for antibacterial activity. Variations in this group can alter potency and selectivity against bacterial targets .
  • Substituents on the Ring : Different substituents at positions 2 and 3 of the quinoxaline core can enhance or diminish interactions with biological targets. For example, compounds with electron-donating groups tend to exhibit increased activity compared to those with electron-withdrawing groups .

Case Studies and Research Findings

  • Anticancer Activity : A study synthesized a series of N-substituted quinoxaline derivatives, evaluating their cytotoxicity against liver cancer cell lines (HepG2 and HuH7). Compound 13d exhibited potent antiproliferative activity with an IC50 of 0.126 µM against HeLa cells .
  • Antimicrobial Evaluation : A recent investigation into this compound derivatives found that compounds incorporating specific phenyl groups demonstrated excellent antibacterial activity against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing efficacy .
  • HDAC Inhibition : Novel quinoxaline derivatives were designed as histone deacetylase (HDAC) inhibitors, showing promising results in vitro against liver cancer cells. The study concluded that these compounds could serve as potential therapeutic agents targeting epigenetic regulators in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient production of Quinoxaline-6-carboxamide derivatives, and how can reaction parameters be optimized to enhance yield?

  • Answer : Copper-catalyzed Ugi-C/Ugi-N-arylation sequences are effective for synthesizing indoloquinoxaline-6-carboxamides, with yields up to 75% under optimized conditions. Key parameters include catalyst loading (e.g., CuI), solvent selection (e.g., DMF), and temperature control. For example, N-butylindolo[1,2-a]this compound achieved 75% yield via this method . Reaction optimization should involve systematic variation of these parameters and monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound compounds?

  • Answer : Multi-nuclear NMR (e.g., 1^1H, 13^{13}C), FT-IR, and HRMS are critical. Key spectral markers include:

  • 1^1H NMR: Aromatic proton signals (e.g., δ 8.55 ppm for N-isopropyl derivatives) and alkyl chain integrations (e.g., δ 1.41–1.27 ppm for isopropyl groups) .
  • 13^{13}C NMR: Carbonyl resonance near δ 162.0 ppm and quinoxaline ring carbons (δ 114–132 ppm) .
  • FT-IR: Stretching vibrations for amide C=O (~1651 cm1^{-1}) and N-H (~3308 cm1^{-1}) .

Q. How should researchers design a literature review strategy to identify gaps in this compound bioactivity studies?

  • Answer : Use systematic approaches:

  • Databases : PubMed, SciFinder, and Web of Science with keywords like "this compound AND (antimicrobial OR anticancer)."
  • Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) and exclude non-academic sources (e.g., commercial websites).
  • Gap Analysis : Compare reported bioactivities (e.g., kinase inhibition) with understudied mechanisms (e.g., metabolic stability) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing novel this compound analogs?

  • Answer : Apply comparative and contextual analysis:

  • Replicate Experiments : Confirm spectral reproducibility under identical conditions.
  • Cross-Validation : Compare with computational predictions (e.g., DFT for NMR chemical shifts).
  • Contextual Factors : Assess solvent effects (e.g., CDCl3 vs. DMSO-d6) and impurities (e.g., unreacted starting materials) .

Q. What computational strategies are recommended to predict the reactivity of this compound in catalytic systems?

  • Answer :

  • Density Functional Theory (DFT) : Model electron distribution in the quinoxaline ring to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Cu nanoparticles).
  • Validation : Correlate computational results with experimental outcomes (e.g., regioselectivity in Ugi reactions) .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to evaluate hypotheses about this compound’s mechanism of action?

  • Answer :

  • Feasibility : Ensure access to synthetic intermediates and assay platforms (e.g., enzyme inhibition kits).
  • Novelty : Explore understudied targets (e.g., bacterial efflux pumps vs. common kinases).
  • Ethical Compliance : Adhere to biosafety protocols for cytotoxicity testing .

Methodological Considerations

Q. What experimental design principles should guide dose-response studies for this compound derivatives in cell-based assays?

  • Answer :

  • Dose Range : Use logarithmic concentrations (e.g., 0.1–100 µM) to identify IC50_{50} values.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicates : Minimum triplicate measurements to assess variability .

Q. How should researchers analyze conflicting bioactivity data across different this compound analogs?

  • Answer :

  • Subgroup Analysis : Stratify data by structural features (e.g., alkyl vs. aryl substituents).
  • Meta-Analysis : Pool results from independent studies to identify trends (e.g., correlation between lipophilicity and membrane permeability).
  • Hypothesis Testing : Use ANOVA or non-parametric tests to evaluate significance .

Data Presentation and Reporting

Q. What are the best practices for reporting synthetic and analytical data in this compound studies?

  • Answer : Follow the Standards for Reporting Qualitative Research (SRQR) :

  • Synthetic Procedures : Detail catalyst loading, reaction time, and purification steps.
  • Spectroscopic Data : Report full NMR assignments (δ, multiplicity, J-values) and HRMS accuracy (<5 ppm error).
  • Raw Data Accessibility : Deposit spectra in repositories (e.g., Figshare) for peer validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Quinoxaline-6-carboxamide
Reactant of Route 2
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